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Compound of Interest

Compound Name: 1-Propylcyclopentanol

Cat. No.: B158262 Get Quote

An In-depth Review of the Synthesis, Spectroscopic Profile, and Reactivity of a Model Tertiary

Alcohol

This technical guide provides a detailed overview of 1-propylcyclopentanol, a valuable model

compound in organic chemistry. Tailored for researchers, scientists, and professionals in drug

development, this document covers its synthesis, physicochemical properties, spectroscopic

signature, and characteristic reactions. The information is presented to facilitate its use as a

building block in complex syntheses and as a substrate for mechanistic studies.

Physicochemical and Spectroscopic Data
1-Propylcyclopentanol is a tertiary alcohol with a molecular formula of C₈H₁₆O and a

molecular weight of 128.21 g/mol .[1] It is typically a colorless to pale yellow liquid with limited

solubility in water but soluble in organic solvents.[2] The presence of the hydroxyl group allows

for hydrogen bonding, influencing its physical properties.[2]

Table 1: Physical Properties of 1-Propylcyclopentanol
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Property Value Unit

Melting Point -37.5 °C

Boiling Point 171.7 - 177 °C

Density 0.914 - 0.927 g/mL

Refractive Index 1.469

Note: The range in boiling point and density values reflects data from multiple sources.

Table 2: Spectroscopic Data of 1-Propylcyclopentanol
Spectroscopic Technique Key Data Points

¹H NMR
Predicted shifts: δ ~0.9 (t, 3H, CH₃), ~1.3-1.8

(m, 12H, CH₂), ~3.5 (s, 1H, OH)

¹³C NMR

Predicted shifts: δ ~14.8 (CH₃), ~17.2 (CH₂),

~23.7 (CH₂), ~40.8 (CH₂), ~41.5 (CH₂), ~82.1

(C-OH)

Infrared (IR)
~3400 cm⁻¹ (O-H stretch, broad), ~2960-2870

cm⁻¹ (C-H stretch)

Mass Spectrometry (MS)

Molecular Ion (M⁺): m/z 128. Key Fragments:

m/z 110 (M-18, loss of H₂O), m/z 85 (M-43, loss

of C₃H₇)

Synthesis of 1-Propylcyclopentanol via Grignard
Reaction
The most common and efficient laboratory synthesis of 1-propylcyclopentanol is the Grignard

reaction. This involves the nucleophilic addition of a propylmagnesium halide to

cyclopentanone.

Reaction Scheme
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Reactants

Intermediate ProductCyclopentanone

Magnesium Alkoxide Intermediate

1. Diethyl Ether

n-Propylmagnesium Bromide

1-Propylcyclopentanol
2. H₃O⁺ (workup)
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Caption: Synthesis of 1-propylcyclopentanol via Grignard reaction.

Experimental Protocol
This protocol outlines a general procedure for the synthesis of 1-propylcyclopentanol. All

glassware should be thoroughly dried, and the reaction should be carried out under an inert

atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[3]

Materials:

Magnesium turnings

1-Bromopropane

Anhydrous diethyl ether

Cyclopentanone

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Iodine crystal (for initiation)

Procedure:
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Preparation of the Grignard Reagent:

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,

and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

Add a small amount of anhydrous diethyl ether to cover the magnesium.

In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is

initiated when the color of the iodine disappears and bubbling is observed. If the reaction

does not start, gentle warming may be necessary.[3]

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes

to ensure complete formation of the Grignard reagent.

Reaction with Cyclopentanone:

Cool the Grignard reagent solution in an ice bath.

Add a solution of cyclopentanone in anhydrous diethyl ether to the dropping funnel.

Slowly add the cyclopentanone solution to the stirred Grignard reagent. The reaction is

exothermic, so the addition rate should be controlled to maintain a gentle reflux.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional hour.

Workup and Purification:

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding

saturated aqueous ammonium chloride solution.

Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer with diethyl ether (2-3 times).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation.

The crude product can be purified by vacuum distillation to yield pure 1-
propylcyclopentanol.

Chemical Reactivity of 1-Propylcyclopentanol
As a tertiary alcohol, 1-propylcyclopentanol exhibits characteristic reactivity, primarily

involving the hydroxyl group and the adjacent carbon atoms.

Dehydration
Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes.[4] Treatment of 1-
propylcyclopentanol with a strong acid, such as sulfuric or phosphoric acid, and heat leads to

the formation of 1-propylcyclopentene as the major product, following Zaitsev's rule.

1-Propylcyclopentanol 1-Propylcyclopentene
H₂SO₄, Δ

Click to download full resolution via product page

Caption: Dehydration of 1-propylcyclopentanol to 1-propylcyclopentene.

Substitution Reactions
The hydroxyl group of tertiary alcohols can be substituted by a halide in the presence of a

strong hydrohalic acid (e.g., HBr). The reaction proceeds through an Sₙ1 mechanism, involving

the formation of a stable tertiary carbocation intermediate.
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Substitution Reaction

1-Propylcyclopentanol 1-Bromo-1-propylcyclopentane
HBr

Click to download full resolution via product page

Caption: Substitution reaction of 1-propylcyclopentanol with HBr.

Oxidation
Tertiary alcohols, such as 1-propylcyclopentanol, are resistant to oxidation under mild

conditions. This is because the carbon atom bearing the hydroxyl group does not have a

hydrogen atom attached, which is necessary for the typical oxidation mechanisms involving

chromic acid or potassium permanganate.[5][6] Stronger oxidizing conditions can lead to the

cleavage of carbon-carbon bonds.[5]

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
The predicted ¹H NMR spectrum of 1-propylcyclopentanol would show a triplet for the

terminal methyl group of the propyl chain, complex multiplets for the methylene groups of the

propyl chain and the cyclopentane ring, and a singlet for the hydroxyl proton which may be

broad and its chemical shift can vary depending on concentration and solvent.

The predicted ¹³C NMR spectrum is characterized by six distinct signals, corresponding to the

eight carbon atoms in the molecule, with some equivalences in the cyclopentane ring. The

carbon atom attached to the hydroxyl group (C-OH) would appear most downfield.

Infrared (IR) Spectroscopy
The IR spectrum of 1-propylcyclopentanol is dominated by a strong, broad absorption band

in the region of 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.

[7] The broadness of this peak is due to hydrogen bonding. Strong absorptions are also
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observed in the 2960-2870 cm⁻¹ region, corresponding to the C-H stretching vibrations of the

alkyl groups.

Mass Spectrometry
The electron ionization (EI) mass spectrum of 1-propylcyclopentanol shows a molecular ion

peak (M⁺) at m/z 128.[5] Common fragmentation patterns for tertiary alcohols include the loss

of a water molecule (M-18) and the cleavage of a C-C bond adjacent to the oxygen atom. For

1-propylcyclopentanol, this would lead to the loss of the propyl group (C₃H₇), resulting in a

significant peak at m/z 85. The loss of water from the molecular ion would produce a peak at

m/z 110.[5]

1-Propylcyclopentanol (m/z 128)

m/z 110

- H₂O

m/z 85

- C₃H₇
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Caption: Key fragmentation pathways of 1-propylcyclopentanol in MS.

Safety Information
1-Propylcyclopentanol is harmful if swallowed.[1] Standard laboratory safety precautions

should be followed when handling this compound, including the use of personal protective

equipment such as safety glasses, gloves, and a lab coat. All manipulations should be

performed in a well-ventilated fume hood.

Conclusion
1-Propylcyclopentanol serves as an excellent model compound for studying the synthesis

and reactivity of tertiary alcohols. Its straightforward preparation via the Grignard reaction and

its predictable reactivity in dehydration and substitution reactions make it a valuable tool in both
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educational and research settings. This guide provides the essential technical information

required for its synthesis, characterization, and use in further chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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